(4-Benzylpiperidin-1-yl)(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone
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Overview
Description
4-Benzyl-1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)piperidine is a complex organic compound featuring a piperidine ring substituted with a benzyl group and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the piperidine ring and the benzyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Benzyl-1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and selectivity are essential for understanding its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine
- 4-Benzyl-1-(6-methyl-1-benzothiophene-2-carbonyl)piperidine
- 4-Benzyl-1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)morpholine
Uniqueness
4-Benzyl-1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)piperidine is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H22ClNOS |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone |
InChI |
InChI=1S/C22H22ClNOS/c1-15-7-8-18-19(13-15)26-21(20(18)23)22(25)24-11-9-17(10-12-24)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3 |
InChI Key |
WDNCSKBBKHNKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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